molecular formula C20H24N2O2 B2802537 N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 954047-11-1

N-(3-(2-phenylmorpholino)propyl)benzamide

Cat. No. B2802537
CAS RN: 954047-11-1
M. Wt: 324.424
InChI Key: QSOVSHPMTITGAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of carboximides was synthesized using acyl isocyanates. The model compound was synthesized from benzoyl isocyanate and lithium phenylacetylide .

Scientific Research Applications

Chemical Research

“N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide” is used in chemical research, particularly in the synthesis of a series of carboximides . It serves as a model compound in these syntheses, demonstrating its utility in the development of new chemical compounds .

Development of Selective 5-HT1A Receptor Inhibitors

This compound has been used in the development of highly selective 5-HT1A receptor inhibitors . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is implicated in a variety of cognitive and behavioral functions, and selective inhibitors can be useful in treating a range of neurological and psychiatric disorders .

Anti-inflammatory Properties

Research has shown that derivatives of this compound have potential anti-inflammatory properties . These derivatives have shown promising results in inhibiting COX-1 and COX-2, key enzymes involved in inflammation .

Neurological Research

The compound’s interaction with the 5-HT1A receptor suggests potential applications in neurological research . By studying how this compound affects this receptor, researchers can gain insights into the workings of the nervous system and the pathophysiology of various neurological disorders .

Drug Development

Given its potential anti-inflammatory properties and its interaction with the 5-HT1A receptor, “N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide” could be a valuable compound in drug development . It could serve as a starting point for the development of new drugs to treat inflammation and neurological disorders .

Pharmacological Research

This compound’s interactions with various biological targets (such as the 5-HT1A receptor and COX enzymes) make it a useful tool in pharmacological research . By studying how this compound interacts with these targets, researchers can learn more about their functions and how they can be modulated to treat various diseases .

Future Directions

The future directions for the study of “N-(3-(2-phenylmorpholino)propyl)benzamide” could include further investigation into its synthesis, characterization, and potential applications. This could involve in-depth studies of its physical and chemical properties, mechanism of action, and potential uses in various fields .

properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(18-10-5-2-6-11-18)21-12-7-13-22-14-15-24-19(16-22)17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOVSHPMTITGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-phenylmorpholino)propyl)benzamide

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